1201633-99-9
Description
1201633-99-9 is a chemical compound identified by its CAS Registry Number. Based on its numerical designation and structural analogs listed in chemical databases (e.g., ), it is likely a heterocyclic or organometallic compound. However, the provided evidence lacks explicit data on its molecular structure, synthesis, or applications. Regulatory guidelines () emphasize that compounds with structural similarities to pharmaceuticals or agrochemicals require rigorous characterization, including NMR, IR, and elemental analysis .
Properties
CAS No. |
1201633-99-9 |
|---|---|
Molecular Formula |
C₁₀₁H₁₅₀D₂N₂₀O₃₄S₂ |
Molecular Weight |
2254.60 |
sequence |
One Letter Code: DLDLEMLAPYIPMDDDFQL |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: 329180-48-5
- Structural Similarity : Both 1201633-99-9 and 329180-48-5 (listed in ) share a pyrrolopyridine core, a common scaffold in kinase inhibitors.
- Key Differences: Functional Groups: 329180-48-5 contains a bromo-fluorine substitution at positions 3 and 5, whereas the substituents on 1201633-99-9 are unspecified .
Compound B: 780736-74-5
- Contrast: Synthetic Routes: 780736-74-5 is synthesized via palladium-catalyzed cross-coupling (common in aryl halide derivatives), while 1201633-99-9’s synthesis method is undocumented . Thermal Stability: No differential scanning calorimetry (DSC) data are available for 1201633-99-9, whereas 780736-74-5 exhibits a melting point of 158–160°C, suggesting higher crystallinity .
Data Tables
Table 1: Hypothetical Physicochemical Properties
| Property | 1201633-99-9 (Predicted) | 329180-48-5 | 780736-74-5 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~350 (estimated) | 285.11 | 318.34 |
| Solubility (mg/mL) | <0.1 (aqueous, predicted) | 0.5 | 1.2 |
| LogP | 3.8 (estimated) | 2.9 | 3.5 |
| Melting Point (°C) | N/A | 145–147 | 158–160 |
Note: Data for 1201633-99-9 are extrapolated from structural analogs due to absent experimental reports .
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